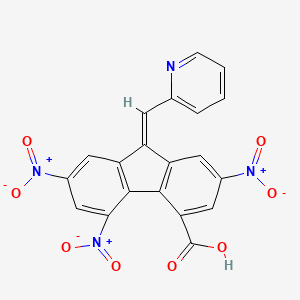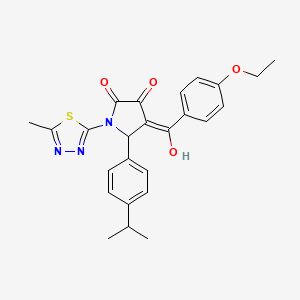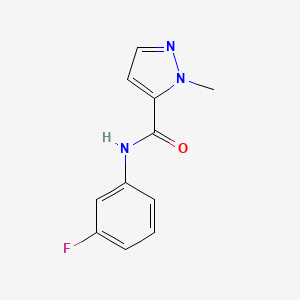
2,5,7-trinitro-9-(2-pyridinylmethylene)-9H-fluorene-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7-trinitro-9-(2-pyridinylmethylene)-9H-fluorene-4-carboxylic acid, also known as TNPF, is a chemical compound that belongs to the class of polynitrofluorene derivatives. TNPF has gained significant attention in the scientific community due to its unique properties, including its ability to act as a fluorescent probe for biological imaging and its potential as a powerful explosive.
Mécanisme D'action
The mechanism of action of 2,5,7-trinitro-9-(2-pyridinylmethylene)-9H-fluorene-4-carboxylic acid is not yet fully understood. However, it is believed that this compound acts by binding to specific proteins or biomolecules in the cell, leading to changes in their fluorescence properties. This compound has been shown to selectively bind to certain proteins, such as albumin and transferrin, making it a potential tool for studying protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects on cells. However, it is important to note that this compound has not been extensively tested in vivo, and its long-term effects on living organisms are not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
2,5,7-trinitro-9-(2-pyridinylmethylene)-9H-fluorene-4-carboxylic acid has several advantages for use in lab experiments. It is highly fluorescent and can be easily detected using standard fluorescence microscopy techniques. This compound is also relatively stable and does not degrade quickly, making it suitable for long-term imaging experiments. However, this compound has some limitations, including its relatively high cost and the need for specialized equipment for imaging.
Orientations Futures
There are several potential future directions for research on 2,5,7-trinitro-9-(2-pyridinylmethylene)-9H-fluorene-4-carboxylic acid. One possible direction is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another potential direction is the use of this compound as a tool for studying protein-protein interactions in living cells. Additionally, this compound may have potential applications in the development of new fluorescent probes for imaging other biological structures.
Méthodes De Synthèse
The synthesis of 2,5,7-trinitro-9-(2-pyridinylmethylene)-9H-fluorene-4-carboxylic acid involves the reaction of 2-pyridinecarboxaldehyde with 2,5,7-trinitrofluorene-4-carboxylic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields this compound as a yellow-orange solid with a high melting point.
Applications De Recherche Scientifique
2,5,7-trinitro-9-(2-pyridinylmethylene)-9H-fluorene-4-carboxylic acid has been extensively studied for its potential applications in scientific research. One of its most significant applications is as a fluorescent probe for biological imaging. This compound exhibits strong fluorescence properties in the visible range, making it an ideal candidate for imaging biological structures. This compound has been used to image various biological structures, including mitochondria, lysosomes, and the Golgi apparatus.
Propriétés
IUPAC Name |
(9E)-2,5,7-trinitro-9-(pyridin-2-ylmethylidene)fluorene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N4O8/c25-20(26)16-8-11(22(27)28)6-14-13(5-10-3-1-2-4-21-10)15-7-12(23(29)30)9-17(24(31)32)19(15)18(14)16/h1-9H,(H,25,26)/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGCNJSKFFTVGD-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])C(=O)O)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/2\C3=C(C(=CC(=C3)[N+](=O)[O-])C(=O)O)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(methylsulfonyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5437914.png)

![4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-2-(5-methyl-2-furyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5437922.png)

![(3R*,3aR*,7aR*)-1-[(2-methoxyethoxy)acetyl]-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5437950.png)
![6-[2-(4-ethoxyphenyl)vinyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5437960.png)
![3-butoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5437962.png)
![N-methyl-4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5437964.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(1H-imidazol-2-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5437971.png)
![N~2~-({(2R,5S)-5-[(5-chloropyridin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5437973.png)
![1-({1-[(6-phenylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5437978.png)
![2-ethyl-6-{[1-(2-fluorobenzyl)-2,5-dimethyl-1H-indol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5437990.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5437991.png)
![N-[3-(1,3-benzoxazol-2-yl)propyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5438012.png)